![molecular formula C7H15Cl2N3O B3108466 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride CAS No. 165894-16-6](/img/structure/B3108466.png)

2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride

Overview

Description

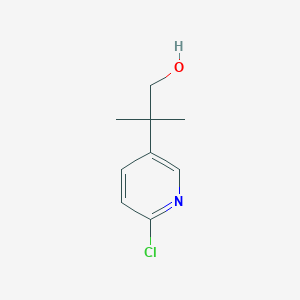

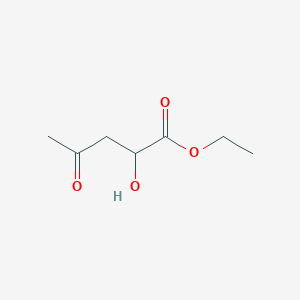

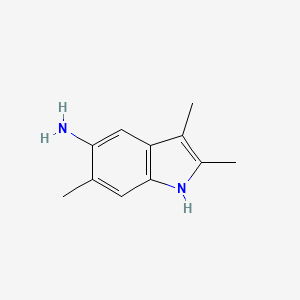

“2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride” is a chemical compound with the CAS Number: 165894-16-6 . It has a molecular weight of 228.12 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-10-4-2-9-7 (10)6-8-3-5-11;;/h2,4,8,11H,3,5-6H2,1H3;2*1H . This indicates the presence of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 228.12 .Scientific Research Applications

Impact on Ion Channels and Ethanol Action

Research by Dopico and Lovinger (2009) explores ethanol's biological actions through its interaction with ion channels, including those sensitive to ethanol concentrations. This study highlights how ethanol modulates ionotropic receptor desensitization, significantly impacting receptor function in channels like type 3 serotonin, nicotinic acetylcholine, and GABA-A receptors. Understanding these interactions provides insight into ethanol's pharmacological effects and its influence on body functions, offering a foundation for developing treatments targeting these pathways (Dopico & Lovinger, 2009).

Microsomal Ethanol-Oxidizing System (MEOS)

Lieber's study (1999) on the microsomal metabolism of ethanol details the MEOS's role in ethanol tolerance, detoxification, and associated disorders. This work elucidates the induction of cytochrome P-450, particularly CYP2E1, following chronic ethanol consumption, highlighting the system's significance in understanding alcoholism and developing therapeutic interventions (Lieber, 1999).

Therapeutic Applications of Phenolic Compounds

Research into tyrosol and hydroxytyrosol, related phenolic compounds, showcases their antioxidant, anti-inflammatory, and antitumor properties. Although directly not about "2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride," this study by Ramos et al. (2020) provides an example of how structurally similar compounds can offer potential in therapeutic applications, including dentistry, due to their bioactive properties (Ramos et al., 2020).

Ethanol Reforming for Hydrogen Production

The study by Ni, Leung, and Leung (2007) investigates bio-ethanol's role in hydrogen production, highlighting the importance of catalyst selection and operating conditions in ethanol steam reforming. This research offers insights into renewable energy technologies and the efficient production of hydrogen, showcasing the broader applications of ethanol and related compounds in sustainable energy solutions (Ni, Leung, & Leung, 2007).

Hepatoprotective and Nephroprotective Activities of Chrysin

Pingili et al. (2019) examine chrysin, a flavonoid with reported pharmacological properties, including hepatoprotective and nephroprotective activities against various drugs and toxic agents. This review underscores the potential of naturally occurring compounds in mitigating the adverse effects of toxins, including ethanol, on liver and kidney functions (Pingili et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

A similar compound, “2-(1-methyl-1h-imidazol-4-yl)ethan-1-amine”, is mentioned as a histamine metabolite , suggesting that the compound might interact with histamine receptors or enzymes involved in histamine metabolism.

Mode of Action

Given its structural similarity to histamine metabolites , it might interact with histamine receptors or enzymes involved in histamine metabolism, leading to changes in histamine signaling.

Biochemical Pathways

The compound is likely involved in the histidine metabolism pathway, as it is structurally similar to a histamine metabolite . The downstream effects of this interaction could include changes in immune response, gastric acid secretion, and neurotransmission, among others, as these are the typical roles of histamine in the body.

Result of Action

Given its potential interaction with histamine-related pathways , the compound might influence processes regulated by histamine, such as immune response, gastric acid secretion, and neurotransmission.

Properties

IUPAC Name |

2-[(1-methylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-10-4-2-9-7(10)6-8-3-5-11;;/h2,4,8,11H,3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDJNXGXAOOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNCCO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

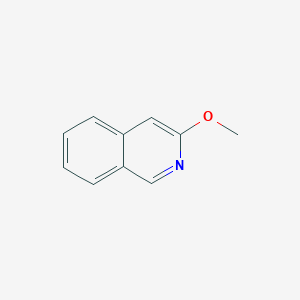

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)

![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)

![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)

![7,8,9,10,11,12-Hexahydrocycloocta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3108483.png)